![molecular formula C10H18N2O2 B13270279 2-(2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}ethoxy)ethan-1-ol](/img/structure/B13270279.png)
2-(2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}ethoxy)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}ethoxy)ethan-1-ol is a complex organic compound that features a pyrrole ring, an amino group, and an ethoxyethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}ethoxy)ethan-1-ol typically involves multiple steps, starting with the preparation of the pyrrole ring The pyrrole ring can be synthesized through the reaction of pyrrole with formaldehyde and a secondary amine under acidic conditions The resulting intermediate is then reacted with ethylene oxide to introduce the ethoxyethanol moiety
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}ethoxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}ethoxy)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 2-(2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}ethoxy)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-methyl-1H-pyrrol-2-yl)ethanone
- 2-acetyl-1-methylpyrrole
- N-methyl-2-acetylpyrrole
Uniqueness
2-(2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}ethoxy)ethan-1-ol is unique due to the presence of both the ethoxyethanol moiety and the amino group, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications, distinguishing it from other similar pyrrole derivatives.
Properties
Molecular Formula |
C10H18N2O2 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
2-[2-[(1-methylpyrrol-2-yl)methylamino]ethoxy]ethanol |
InChI |
InChI=1S/C10H18N2O2/c1-12-5-2-3-10(12)9-11-4-7-14-8-6-13/h2-3,5,11,13H,4,6-9H2,1H3 |
InChI Key |
KUVDXHSWMQLXIW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1CNCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



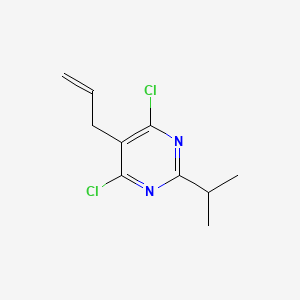
![3-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine](/img/structure/B13270201.png)
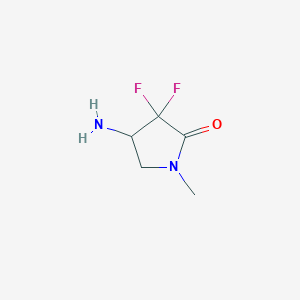
![1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13270204.png)
![4-[(Cyclopropylmethyl)amino]pentan-1-ol](/img/structure/B13270212.png)
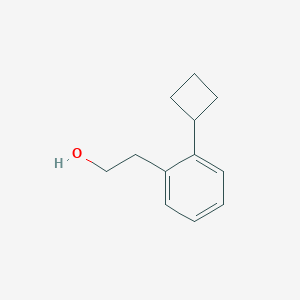


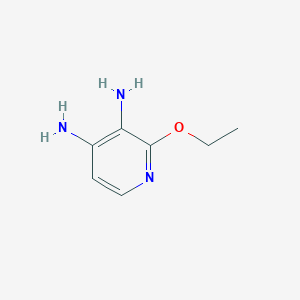
![1-[(4,4-Dimethylcyclohexyl)amino]-2-methylpropan-2-ol](/img/structure/B13270244.png)
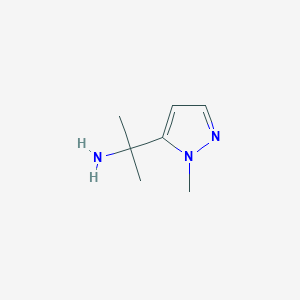
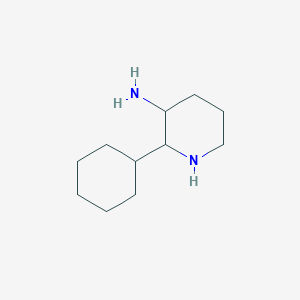
![3-[(2R)-Pyrrolidin-2-yl]propan-1-ol](/img/structure/B13270265.png)
